molecular formula C19H33ClN2O B5403377 (4-Methylpiperazin-1-yl)-(3,5,7-trimethyl-1-adamantyl)methanone;hydrochloride

(4-Methylpiperazin-1-yl)-(3,5,7-trimethyl-1-adamantyl)methanone;hydrochloride

Cat. No.: B5403377
M. Wt: 340.9 g/mol
InChI Key: YHFVEOKNBSLXAL-UHFFFAOYSA-N
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Description

(4-Methylpiperazin-1-yl)-(3,5,7-trimethyl-1-adamantyl)methanone;hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a methyl group and an adamantyl group, which contributes to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperazin-1-yl)-(3,5,7-trimethyl-1-adamantyl)methanone;hydrochloride typically involves the following steps:

    Formation of the Adamantyl Intermediate: The adamantyl group is synthesized through a series of reactions starting from adamantane, involving halogenation and subsequent substitution reactions.

    Piperazine Derivative Formation: The piperazine ring is functionalized with a methyl group through alkylation reactions.

    Coupling Reaction: The adamantyl intermediate is then coupled with the piperazine derivative under specific conditions to form the final compound.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperazin-1-yl)-(3,5,7-trimethyl-1-adamantyl)methanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

(4-Methylpiperazin-1-yl)-(3,5,7-trimethyl-1-adamantyl)methanone;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (4-Methylpiperazin-1-yl)-(3,5,7-trimethyl-1-adamantyl)methanone;hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The adamantyl group enhances the compound’s stability and bioavailability, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Caffeine: An alkaloid with a purine structure.

    Schiff Base Compounds: Conjugated with metals like palladium for potential therapeutic applications.

Uniqueness

(4-Methylpiperazin-1-yl)-(3,5,7-trimethyl-1-adamantyl)methanone;hydrochloride stands out due to its unique combination of a piperazine ring and an adamantyl group, which imparts distinct chemical and biological properties not commonly found in other compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(3,5,7-trimethyl-1-adamantyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O.ClH/c1-16-9-17(2)11-18(3,10-16)14-19(12-16,13-17)15(22)21-7-5-20(4)6-8-21;/h5-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFVEOKNBSLXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)C(=O)N4CCN(CC4)C)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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